molecular formula C8H11N3O4 B2766296 ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 1823967-64-1

ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B2766296
CAS No.: 1823967-64-1
M. Wt: 213.193
InChI Key: MUTNJDXTSJPCNH-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitro group is introduced via nitration using nitric acid. The general synthetic route can be summarized as follows:

    Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate.

    Nitration: The hydroxy group is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 1-ethyl-3-amino-1H-pyrazole-5-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.

    Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: Lacks the nitro group, resulting in different chemical properties and biological activities.

Biological Activity

Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in various fields.

  • Molecular Formula : C₉H₁₀N₄O₃
  • Molecular Weight : Approximately 199.16 g/mol
  • Structure : Contains a nitro group at the 3-position and an ethyl group at the 1-position on the pyrazole ring.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a candidate for further research in drug development. The compound has been reported to possess:

  • Antibacterial Activity : Effective against various bacterial strains, potentially by inhibiting key enzymes involved in bacterial metabolism.
  • Antifungal Activity : Demonstrated efficacy against fungal pathogens, suggesting its utility in treating fungal infections.
  • Anticancer Properties : Exhibits antiproliferative effects on several cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Shown to inhibit COX enzymes, leading to reduced inflammation and pain relief.
  • Antidepressant and Anticonvulsant Activities : Potentially effective in managing mood disorders and epilepsy through modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes such as cyclooxygenases (COX), inhibiting their activity and thereby reducing inflammatory responses.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and seizure control.
  • Redox Reactions : The nitro group can undergo bioreduction, generating reactive intermediates that disrupt cellular functions.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Activity TypeStudy FindingsReference
AnticancerInduces apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryInhibits COX-2 with a selectivity index indicating reduced side effects compared to traditional NSAIDs.
AntidepressantModulates serotonin levels in animal models, showing promise for mood disorders.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results indicated that treatment with this compound led to a significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

ethyl 2-ethyl-5-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-10-6(8(12)15-4-2)5-7(9-10)11(13)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTNJDXTSJPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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